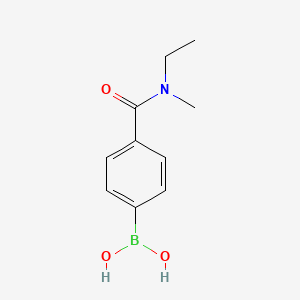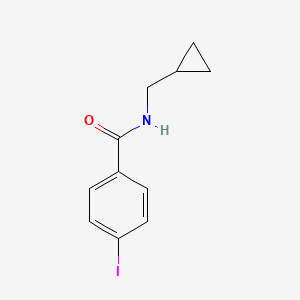![molecular formula C22H23NO4 B1450940 (2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid CAS No. 1639970-62-9](/img/structure/B1450940.png)
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of this compound is not mentioned in the search results, similar compounds have been synthesized through various methods. For example, a two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Applications De Recherche Scientifique
Environmental Fate and Sorption
Compounds structurally similar to the queried chemical, especially those related to herbicides like 2,4-D and its derivatives, have been extensively studied for their environmental fate, sorption to soil and organic matter, and potential for pollution and contamination of natural water sources. For instance, research on the sorption of phenoxy herbicides (which share a biphenyl moiety similar to the compound of interest) highlights the significant role of soil organic matter and iron oxides as sorbents, providing insights into environmental remediation strategies (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Protection
Studies on the treatment of wastewater containing complex organic compounds, including those similar to the queried compound, focus on the removal of toxic pollutants through advanced treatment processes. These insights are crucial for preventing environmental pollution and protecting aquatic ecosystems (Goodwin, Carra, Campo, & Soares, 2018).
Pharmacological Applications
The pharmacological properties of compounds structurally related to "(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid" have been explored for various therapeutic uses. Research on synthetic phenolic antioxidants, for instance, provides a foundation for understanding the potential antioxidative and protective effects against oxidative stress, which could be relevant for drug development (Liu & Mabury, 2020).
Analytical and Synthetic Chemistry
The synthesis and analysis of complex organic compounds, including derivatives and analogs of the specified molecule, are critical for expanding the chemical knowledge base and facilitating the development of new materials and drugs. Studies on the practical synthesis of related biphenyl compounds offer insights into methodological advancements and challenges in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Propriétés
IUPAC Name |
(2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(22(26)27)13-19(23-20(24)11-12-21(23)25)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,26,27)/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDRJPZNLPSUPV-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)


![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)

